2-(2-trimethylsilylethylsulfanyl)ethanamine
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Overview
Description
2-(2-trimethylsilylethylsulfanyl)ethanamine is a chemical compound known for its unique structure, which includes a trimethylsilyl group attached to an ethylsulfanyl chain. This compound is often used in various research and industrial applications due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-trimethylsilylethylsulfanyl)ethanamine typically involves the reaction of 2-chloroethyltrimethylsilane with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-trimethylsilylethylsulfanyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Various substituted ethanamine derivatives
Scientific Research Applications
2-(2-trimethylsilylethylsulfanyl)ethanamine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-trimethylsilylethylsulfanyl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with specific enzymes, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-triethylsilylethylsulfanyl)ethanamine
- 2-(2-trimethylsilylpropylsulfanyl)ethanamine
- 2-(2-trimethylsilylethylsulfanyl)propylamine
Uniqueness
2-(2-trimethylsilylethylsulfanyl)ethanamine is unique due to its specific structural features, such as the trimethylsilyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and biochemical research .
Properties
CAS No. |
80589-36-2 |
---|---|
Molecular Formula |
C7H19NSSi |
Molecular Weight |
177.39 g/mol |
IUPAC Name |
2-(2-trimethylsilylethylsulfanyl)ethanamine |
InChI |
InChI=1S/C7H19NSSi/c1-10(2,3)7-6-9-5-4-8/h4-8H2,1-3H3 |
InChI Key |
GJHITMIFUIVLSC-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCSCCN |
Canonical SMILES |
C[Si](C)(C)CCSCCN |
80589-36-2 | |
Synonyms |
2-trimethylsilylethylthioethylamine KAS 010 KAS 010 acetate KAS 010 citrate KAS 010 hydrochloride KAS 010 maleate KAS 010 oxalate KAS 010 tartrate KAS-010 maleate of KAS 010 |
Origin of Product |
United States |
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